molecular formula C₃₂H₄₅N₃O₅S B1140179 Nelfinavir Hydroxy-tert-butylamide CAS No. 213135-56-9

Nelfinavir Hydroxy-tert-butylamide

Katalognummer: B1140179
CAS-Nummer: 213135-56-9
Molekulargewicht: 583.78
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Nelfinavir Hydroxy-tert-butylamide primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) protease and the Human Pregnane X Receptor (PXR) . The HIV-1 protease is an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . PXR is a xenosensing receptor that participates in the control of cancer cell proliferation and apoptosis .

Mode of Action

This compound acts as a competitive inhibitor of the HIV-1 protease by reversibly binding to the active site of the enzyme, preventing it from interacting with its substrate to produce mature and infectious viral particles . It also binds directly to the PXR ligand-binding domain, acting as a partial agonist and competitive antagonist .

Biochemical Pathways

The inhibition of the HIV-1 protease prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . On the other hand, the interaction with PXR leads to modulation of PXR activity, which may impact various biochemical pathways, including those involved in cancer cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by factors such as body weight, which has been found to be a more appropriate predictor than age of the changes in the rate of metabolism, the elimination rate constant of Nelfinavir, and Nelfinavir clearance .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of immature, non-infectious viral particles due to the inhibition of the HIV-1 protease . Additionally, it exerts manifold off-target protein interactions, finally resulting in cancer cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the modulation of PXR activity by this compound may be impacted by the cellular environment

Vorbereitungsmethoden

The preparation of Nelfinavir Hydroxy-tert-butylamide involves the metabolism of nelfinavir in the human body. The synthetic routes and reaction conditions for its industrial production are not extensively documented in the available literature. it is known that the compound is formed through the metabolic processing of nelfinavir, which is administered as an antiretroviral drug .

Analyse Chemischer Reaktionen

Nelfinavir Hydroxy-tert-butylamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Stability

Pharmacokinetic Properties:

The pharmacokinetics of nelfinavir and its metabolite have been extensively studied. A population pharmacokinetic model developed for infants infected with HIV-1 indicated that body weight is a significant predictor of drug metabolism and clearance rates. The elimination half-lives for nelfinavir and its hydroxy-tert-butylamide metabolite were found to be approximately 4.3 hours and 2.04 hours, respectively .

Stability Studies:

Research has shown that both nelfinavir and its metabolite exhibit significant degradation when stored at −20 °C for prolonged periods. Stability assessments conducted over 19 months revealed that careful storage conditions are necessary to maintain the integrity of these compounds during pharmacokinetic studies .

Scientific Research Applications

Nelfinavir Hydroxy-tert-butylamide has several important applications across different scientific domains:

Virology

  • Antiviral Activity : The compound retains antiviral activity comparable to its parent drug, making it a valuable subject in studies focused on HIV treatment strategies .
  • Pharmacological Studies : Investigations into its pharmacodynamics help elucidate the relationship between drug concentration and therapeutic effects in various populations, including infants .

Oncology

  • Potential Anticancer Properties : Research indicates that this compound may modulate the activity of the human pregnane X receptor (PXR), which is involved in cancer cell proliferation and apoptosis. This suggests potential applications in cancer therapy .
  • Cellular Mechanisms : Studies are ongoing to explore how this compound influences cellular pathways related to cancer progression and treatment resistance.

Analytical Chemistry

  • Reference Material : this compound serves as a reference standard in analytical methods for studying HIV protease inhibitors and their metabolites, aiding in the development of new therapeutic agents.

Case Studies

Several case studies highlight the importance of this compound in clinical settings:

  • Infant Pharmacokinetics : A study involving infants perinatally infected with HIV-1 demonstrated that standard dosing regimens often resulted in insufficient drug exposure. Adjustments to dosing strategies were necessary to achieve therapeutic levels comparable to older children and adults .
  • Long-Term Treatment Outcomes : Observational studies have shown that patients receiving nelfinavir-based regimens exhibit varying responses based on metabolic rates influenced by age and weight, underscoring the need for personalized medicine approaches in HIV treatment .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Nelfinavir hydroxy-tert-butylamide (M8) is the active metabolite of the HIV protease inhibitor nelfinavir, known for its significant antiviral properties. This article explores the biological activity of M8, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications, particularly in oncology.

Overview of Nelfinavir and Its Metabolite

Nelfinavir (Viracept) is primarily used in the treatment of HIV infections. Upon administration, it is metabolized into M8, which exhibits potent antiviral activity comparable to that of the parent compound. Research indicates that M8 contributes significantly to the overall therapeutic effects of nelfinavir, with plasma concentrations reaching up to one-third of those of nelfinavir itself .

Pharmacokinetics

The pharmacokinetics of nelfinavir and M8 have been studied extensively. Key findings include:

  • Formation Rates : The formation rate of M8 in human liver microsomes was measured at approximately 50.6 pmol/min/nmol P450, with a Michaelis-Menten constant (KMK_M) of 21.6 µM and a maximum velocity (VmaxV_{max}) of 24.6 pmol/min/nmol P450 .
  • Age-Related Variability : Studies involving infants have shown variability in pharmacokinetic parameters between nelfinavir and M8, indicating that age can influence drug metabolism and efficacy .

M8 functions as a partial agonist and competitive antagonist at the pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport. The binding affinity and functional activity of M8 have been characterized through various assays:

  • Concentration-Response Analysis : M8 demonstrated an effective concentration (EC50EC_{50}) of 7.3 µM as a partial agonist and an inhibitory concentration (IC50IC_{50}) of 25.3 µM against rifampin-induced PXR activation .
  • Impaired Coactivator Recruitment : The mechanism underlying M8's action involves impaired recruitment of coactivators compared to full agonists like rifampin, leading to differential modulation of target gene expression .

Antiviral and Anticancer Activity

M8's biological activity extends beyond antiviral effects; it has been investigated for potential anticancer properties:

  • Inhibition of Signaling Pathways : Research indicates that nelfinavir and M8 inhibit the PI3K-AKT-mTOR signaling pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines .
  • In Vitro Antitumor Activity : Studies have shown that M8 exhibits antitumor activity comparable to nelfinavir, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the clinical implications of M8:

  • HIV Treatment in Infants : A study involving infants showed significant pharmacokinetic differences between nelfinavir and M8, emphasizing the need for tailored dosing strategies in pediatric populations .
  • Cancer Therapy Trials : Clinical trials are underway to evaluate the efficacy of nelfinavir and its metabolites in cancer treatment, particularly in solid tumors where PXR modulation may enhance therapeutic outcomes .

Comparative Data Table

ParameterNelfinavirThis compound (M8)
Plasma ConcentrationHigherUp to 33% of nelfinavir levels
EC50EC_{50} (µM)0.97.3
IC50IC_{50} (µM)7.525.3
Formation Rate (pmol/min/nmol P450)50.6-
Major Therapeutic UseHIV TreatmentPotential Anticancer Agent

Eigenschaften

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEPDNKZXLVSOH-HKWSIXNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213135-56-9
Record name AG 1402
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213135-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Customer
Q & A

Q1: How does Nelfinavir Hydroxy-tert-butylamide (M8) interact with the pregnane X receptor (PXR), and what are the downstream effects of this interaction?

A1: this compound (M8), the major active metabolite of the HIV protease inhibitor Nelfinavir, acts as both a partial agonist and a competitive antagonist of PXR [, ].

    • Partial Activation: M8 can partially activate PXR, albeit with lower efficacy than full agonists, leading to a weaker induction of PXR target genes [].
    • Competitive Antagonism: M8 can compete with full agonists like rifampin for binding to PXR, thereby antagonizing their effects and reducing the induction of PXR target genes like ABCB1 and CYP3A4 [].

Q2: What is the pharmacokinetic profile of this compound (M8) in infants?

A2: In a study on infants perinatally infected with HIV-1 [], M8 exhibited the following pharmacokinetic characteristics:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.